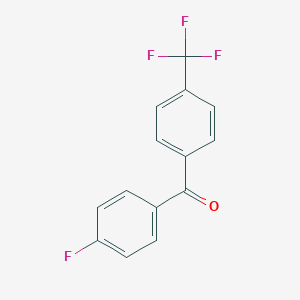

4-Fluoro-4'-(trifluoromethyl)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZOEFAMMXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168022 | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-52-0 | |

| Record name | (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-trifluoromethylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX35XTW5QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for 4 Fluoro 4 Trifluoromethyl Benzophenone

Retrosynthetic Analysis and Strategic Disconnections for 4-Fluoro-4'-(trifluoromethyl)benzophenone

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most prominent disconnection is at the carbonyl-aryl bonds, suggesting two primary synthetic strategies.

Strategy A: Friedel-Crafts Acylation

The most direct retrosynthetic disconnection breaks one of the carbon-carbonyl bonds (C-C=O). This leads to two possible Friedel-Crafts acylation pathways:

Disconnection 1: Acylation of fluorobenzene (B45895) with a 4-(trifluoromethyl)benzoyl derivative (e.g., acyl chloride). This pathway utilizes the readily available fluorobenzene as the aromatic substrate.

Disconnection 2: Acylation of (trifluoromethyl)benzene with a 4-fluorobenzoyl derivative. This alternative also employs common starting materials.

Strategy B: Carbonyl Synthesis via Pre-functionalized Aryl Groups

An alternative retrosynthesis involves forming the carbonyl group itself from two pre-functionalized aromatic rings. This can be achieved through several disconnections:

Disconnection 3 (Grignard/Organolithium approach): This involves the reaction of an organometallic reagent derived from one of the aryl halides (e.g., 4-fluorophenylmagnesium bromide or 4-(trifluoromethyl)phenyl lithium) with an electrophilic form of the other aryl group (e.g., a benzaldehyde (B42025) or a benzoic acid derivative).

Disconnection 4 (Cross-Coupling approach): This modern approach envisions the formation of one of the aryl-carbonyl bonds through a transition-metal-catalyzed cross-coupling reaction, for instance, by coupling an aryl boronic acid with an aryl acyl chloride (Suzuki-Miyaura coupling) or through related carbonylative coupling methods.

These strategic disconnections form the basis for the various synthetic methods discussed in the following sections.

Classical and Modern Synthetic Approaches to the this compound Core Structure

Friedel-Crafts Acylation Strategies in Benzophenone (B1666685) Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most classical approach to this compound. organic-chemistry.org The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com

The reaction can proceed in two ways to form the target molecule:

Acylation of fluorobenzene with 4-(trifluoromethyl)benzoyl chloride.

Acylation of (trifluoromethyl)benzene with 4-fluorobenzoyl chloride.

The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-directing group, while the trifluoromethyl group is a meta-directing deactivator. Therefore, the acylation of fluorobenzene is generally preferred as it directs the incoming acyl group to the desired para position. In contrast, acylation of (trifluoromethyl)benzene would be less efficient and lead to the meta-substituted product.

A variety of Lewis acids can be employed as catalysts, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being the most common. numberanalytics.comgoogle.com However, these catalysts are often required in stoichiometric amounts and can be sensitive to moisture. sigmaaldrich.com Research has focused on developing more efficient and reusable catalysts. For instance, trifluoromethanesulfonic acid (TfOH) and rare earth triflates (e.g., La(OTf)₃) have been shown to effectively catalyze the acylation of fluorobenzene with high para-selectivity. epa.govresearchgate.net

| Catalyst System | Acylating Agent | Arene | Conditions | Yield of para-isomer | Reference |

| AlCl₃ | Acetyl chloride | p-Xylene | Dichloromethane, reflux | High | researchgate.net |

| FeCl₃ | Benzoyl chloride | Benzene | 65-70 °C, then 80 °C | High | google.com |

| La(OTf)₃ / TfOH | Benzoyl chloride | Fluorobenzene | 140 °C, 4 h, solvent-free | 87% | epa.govresearchgate.net |

| Trifluoromethanesulfonic acid | 1-(4-(Trifluoromethyl)benzoyl)piperidine-2,6-dione | Benzene | Room temp, 15 h | 97% | rsc.org |

Transition-Metal-Catalyzed Cross-Coupling Methodologies for this compound

Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods can be adapted for the synthesis of diaryl ketones, including this compound.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. For the synthesis of the target molecule, one could envision the coupling of 4-fluorophenylboronic acid with 4-(trifluoromethyl)benzoyl chloride or 4-(trifluoromethyl)phenylboronic acid with 4-fluorobenzoyl chloride. Acyl chlorides are known to be effective electrophiles in Suzuki couplings for the synthesis of aryl ketones.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgchem-station.com This reaction could be applied by coupling, for example, 4-fluorophenylmagnesium bromide with 4-(trifluoromethyl)benzoyl chloride. While highly effective for C-C bond formation, the high reactivity of Grignard reagents can limit functional group tolerance. chem-station.com

Carbonylative Cross-Coupling: Another approach involves the palladium-catalyzed insertion of carbon monoxide between an aryl halide and an organometallic reagent. For instance, the reaction of 1-bromo-4-(trifluoromethyl)benzene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a CO source could potentially yield the desired ketone.

| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Arylboronic acid | Aryl acyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), base | High functional group tolerance |

| Kumada | Aryl Grignard reagent | Aryl halide/acyl chloride | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | Highly reactive, good for robust substrates |

| Carbonylative Coupling | Aryl halide | Arylboronic acid/organotin | Pd catalyst, CO source | Direct introduction of carbonyl group |

This table outlines general principles of cross-coupling reactions applicable to the synthesis of diaryl ketones.

Organometallic Reagent Applications in this compound Synthesis

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles for carbon-carbon bond formation. wikipedia.orgyoutube.com Their application in the synthesis of this compound typically involves the reaction of an arylmetallic species with a suitable electrophile.

Grignard Reagents: A plausible route involves the preparation of a Grignard reagent from either 1-bromo-4-fluorobenzene (B142099) or 1-bromo-4-(trifluoromethyl)benzene. The C-Br bond is significantly more reactive towards magnesium insertion than the C-F bond, allowing for selective formation of the Grignard reagent. chegg.comchegg.com This organometallic intermediate can then react with an appropriate electrophile, such as 4-(trifluoromethyl)benzaldehyde (B58038) or 4-fluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, reaction with a benzoic acid derivative (like an ester or Weinreb amide) can lead more directly to the ketone.

Organolithium Reagents: Aryllithium reagents can be generated via lithium-halogen exchange or direct metalation. These reagents can react with carboxylic acids to form ketones. masterorganicchemistry.com For example, 4-fluorophenyllithium could be reacted with 4-(trifluoromethyl)benzoic acid. Two equivalents of the organolithium reagent are typically required: one to deprotonate the carboxylic acid and the second to add to the carboxylate. masterorganicchemistry.com

It is crucial to control the reaction conditions, particularly temperature, due to the high reactivity of these organometallic species. walisongo.ac.id

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is paramount in the synthesis of an unsymmetrically substituted diaryl ketone like this compound.

In Friedel-Crafts acylation , regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring being acylated. As mentioned, the fluorine atom in fluorobenzene is an ortho-, para-director, strongly favoring acylation at the para position due to steric hindrance at the ortho positions. The trifluoromethyl group in (trifluoromethyl)benzene is a deactivating, meta-directing group. Therefore, to ensure the desired 1,4-substitution pattern, the acylation of fluorobenzene with a 4-(trifluoromethyl)benzoyl derivative is the superior strategy. Theoretical studies using density functional theory (DFT) and Parr functions can predict the most nucleophilic sites on an aromatic ring, confirming the experimental regioselectivity in Friedel-Crafts reactions. imist.ma

In syntheses involving organometallic reagents , chemoselectivity is a key consideration. When preparing a Grignard reagent from a dihalobenzene, such as 1-bromo-4-fluorobenzene, the significant difference in reactivity between the C-Br and C-F bonds allows for the selective formation of the Grignard reagent at the bromine-bearing carbon. walisongo.ac.id

For transition-metal-catalyzed cross-coupling reactions , selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in the Suzuki-Miyaura coupling of a dihaloarene, the relative reactivity of the C-X bonds (I > Br > Cl >> F) can be exploited to achieve selective coupling at one position.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to minimize environmental impact. numberanalytics.com This includes improving atom economy, using safer solvents, and developing recyclable catalysts.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric for sustainability. msd-life-science-foundation.or.jp Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution reactions like Friedel-Crafts acylation, which generate stoichiometric byproducts (e.g., HCl and waste from the catalyst), have lower atom economy. primescholars.com Catalytic cross-coupling reactions, while still producing stoichiometric salts, are generally more atom-economical than classical methods requiring stoichiometric activating agents.

Green Solvents and Catalysts: A major drawback of traditional Friedel-Crafts acylation is the use of hazardous and volatile organic solvents and corrosive, moisture-sensitive Lewis acid catalysts like AlCl₃. bombaytechnologist.in Significant progress has been made in developing greener alternatives.

Ionic Liquids (ILs): Ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride ([bmim]Cl) combined with a Lewis acid (e.g., AlCl₃, FeCl₃), can act as both the solvent and the catalyst. bombaytechnologist.inbeilstein-journals.org They are non-volatile and can often be recycled, reducing waste.

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be an effective and recyclable catalyst and solvent for Friedel-Crafts acylation, often in conjunction with microwave irradiation to reduce reaction times. rsc.orgresearchgate.net

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites (e.g., Fe₂O₃/HY), offers advantages in terms of easy separation from the reaction mixture and potential for reuse. rsc.orgrsc.org These catalysts can be employed in solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov

By adopting these greener methodologies, the synthesis of this compound and related compounds can be made more sustainable and economically viable.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 4 Trifluoromethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Electronic Environments in 4-Fluoro-4'-(trifluoromethyl)benzophenone

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the intricate electronic environments of atomic nuclei within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a detailed map of its molecular architecture.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings. The protons on the fluorine-substituted ring and the trifluoromethyl-substituted ring will experience different shielding effects, leading to a complex pattern of multiplets. The electron-withdrawing nature of the fluorine atom and the trifluoromethyl group will generally cause the aromatic protons to resonate at lower fields (higher ppm values) compared to unsubstituted benzophenone (B1666685). The protons ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. Similarly, the protons on the trifluoromethyl-substituted ring will show characteristic splitting patterns.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon is expected to appear as a singlet at a significantly downfield chemical shift, characteristic of ketones. The aromatic carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the attached fluorine and trifluoromethyl substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for this compound. Two distinct signals are anticipated: one for the single fluorine atom and another for the trifluoromethyl group. The chemical shift of the single fluorine atom will be influenced by its position on the aromatic ring. The trifluoromethyl group will appear as a singlet, and its chemical shift is characteristic of the -CF₃ group attached to an aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H ortho to F) | 7.20 - 7.40 | dd | JHF ≈ 8-10, JHH ≈ 8-9 |

| ¹H (H meta to F) | 7.70 - 7.90 | m | |

| ¹H (H ortho to CO) | 7.70 - 7.90 | m | |

| ¹H (H ortho to CF₃) | 7.80 - 8.00 | d | JHH ≈ 8-9 |

| ¹H (H meta to CF₃) | 7.60 - 7.80 | d | JHH ≈ 8-9 |

| ¹³C (C=O) | 194 - 196 | s | |

| ¹³C (C-F) | 163 - 167 | d | ¹JCF ≈ 245-255 |

| ¹³C (C-CF₃) | 132 - 135 | q | ¹JCCF ≈ 30-35 |

| ¹³C (CF₃) | 122 - 125 | q | ¹JCF ≈ 270-275 |

| ¹⁹F (Ar-F) | -105 to -115 | m | |

| ¹⁹F (-CF₃) | -60 to -65 | s |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation and Conformational Studies

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, allowing for the tracing of the proton networks within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing definitive assignments for the protonated carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ekb.eg The analysis of these spectra for this compound reveals characteristic absorption and scattering bands corresponding to specific functional groups and skeletal vibrations.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed in the range of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing fluorine and trifluoromethyl groups are expected to slightly increase the frequency of this vibration compared to unsubstituted benzophenone.

Other significant vibrational modes include the C-F stretching vibration, which gives rise to a strong absorption in the 1250-1000 cm⁻¹ region, and the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group, which are expected in the 1350-1150 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the aromatic rings and the C-CF₃ bond are often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| C=O Stretch | 1670 - 1650 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F₃ Asymmetric Stretch | 1350 - 1300 | Strong | Weak |

| C-F Stretch (Aryl) | 1250 - 1200 | Strong | Weak |

| C-F₃ Symmetric Stretch | 1180 - 1150 | Strong | Medium |

| Aromatic C-H Bend | 900 - 675 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Investigations of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for investigating its fragmentation pathways upon ionization. For this compound (C₁₄H₈F₄O), the calculated exact mass of the molecular ion [M]⁺˙ is 268.0511. HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the elemental formula.

Upon electron ionization, the molecular ion of this compound will undergo characteristic fragmentation. The fragmentation pathways can be elucidated by analyzing the masses of the resulting fragment ions. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group.

Plausible Fragmentation Pathways:

Loss of a Phenyl Radical: Cleavage of the bond between the carbonyl carbon and one of the phenyl rings can lead to the formation of acylium ions.

[M - C₆H₄F]⁺ → [C₇H₄(CF₃)CO]⁺

[M - C₆H₄(CF₃)]⁺ → [C₇H₄FCO]⁺

Formation of Aromatic Cations: Further fragmentation of the acylium ions can lead to the formation of the substituted phenyl cations.

[C₇H₄(CF₃)CO]⁺ → [C₆H₄(CF₃)]⁺ + CO

[C₇H₄FCO]⁺ → [C₆H₄F]⁺ + CO

Loss of CF₃: The trifluoromethyl group can be lost as a radical, leading to a fragment ion at [M - CF₃]⁺.

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Calculated m/z | Description |

| [C₁₄H₈F₄O]⁺˙ | 268.0511 | Molecular Ion |

| [C₈H₄F₃O]⁺ | 185.0163 | Loss of C₆H₄F |

| [C₇H₄FO]⁺ | 123.0222 | Loss of C₇H₄F₃ |

| [C₇H₄F₃]⁺ | 145.0214 | Loss of CO from [C₈H₄F₃O]⁺ |

| [C₆H₄F]⁺ | 95.0297 | Loss of CO from [C₇H₄FO]⁺ |

| [C₁₃H₈FO]⁺ | 199.0562 | Loss of CF₃ |

X-ray Crystallography and Solid-State Analysis of this compound Structures

The benzophenone core is known to adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the carbonyl group. The degree of this twist is influenced by the substituents on the rings. In the case of this compound, the interplay of steric and electronic effects of the fluorine and trifluoromethyl groups will determine the specific dihedral angles between the phenyl rings and the carbonyl plane.

The solid-state packing of the molecules is governed by intermolecular interactions. While strong hydrogen bonding is absent in this molecule, weaker interactions such as dipole-dipole interactions (due to the polar C=O, C-F, and C-CF₃ bonds) and π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal lattice. The fluorine and trifluoromethyl groups can also participate in halogen bonding and other non-covalent interactions, further influencing the crystal packing. Analysis of the crystal structure of related fluorinated compounds can provide insights into the expected packing motifs. For instance, studies on other fluorinated benzamides have revealed the formation of three-dimensional framework structures through various intermolecular interactions. nist.gov

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation of this compound

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. nih.govgoogle.com The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS is particularly useful for identifying and quantifying volatile impurities. For less volatile benzophenones, a derivatization step may be necessary to improve their chromatographic properties. google.com

Interactive Data Table: Typical Chromatographic Conditions for Benzophenone Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) |

Electronic Structure and Reactivity Studies of 4 Fluoro 4 Trifluoromethyl Benzophenone

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Properties and Molecular Orbitals of 4-Fluoro-4'-(trifluoromethyl)benzophenone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. scispace.comnih.gov For substituted benzophenones, DFT methods can provide valuable insights into the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. scholarsresearchlibrary.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. scispace.com

For benzophenone (B1666685) derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group and the associated phenyl rings. researchgate.net In the case of this compound, the electron-withdrawing nature of both the fluoro and trifluoromethyl substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzophenone. The trifluoromethyl group, being a stronger electron-withdrawing group than fluorine, will likely have a more pronounced effect on the phenyl ring to which it is attached.

From the HOMO and LUMO energy values, several reactivity indices can be calculated, such as chemical hardness (η) and the global electrophilicity index (ω). Chemical hardness is a measure of the resistance to change in the electron distribution or charge transfer. The electrophilicity index provides a quantitative measure of the global electrophilic nature of a molecule. For a molecule with a lower HOMO-LUMO gap, the chemical hardness is expected to be lower, and the electrophilicity index is likely to be higher, indicating greater reactivity towards nucleophiles. Theoretical studies on similar fluorinated aromatic compounds have demonstrated the utility of these descriptors in predicting reactivity. scispace.com

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the electronic chemical potential) | Quantifies the electrophilic nature of the molecule. |

The charge distribution within a molecule is fundamental to understanding its reactivity and intermolecular interactions. The introduction of fluorine and trifluoromethyl substituents significantly alters the charge distribution in this compound compared to the parent benzophenone molecule. The high electronegativity of the fluorine atom and the fluorine atoms in the trifluoromethyl group leads to a withdrawal of electron density from the attached phenyl rings.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a useful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netrsc.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom due to the lone pairs of electrons. The hydrogen atoms of the phenyl rings would exhibit positive potential. The electron-withdrawing substituents will influence the potential on the aromatic rings. The trifluoromethyl group, being a strong deactivator, will likely result in a more positive potential on its substituted ring compared to the fluorine-substituted ring. This differential charge distribution will govern the regioselectivity of chemical reactions.

Photophysical and Photochemical Properties of this compound

The photophysical and photochemical properties of benzophenones are of great interest due to their use as photosensitizers and in various photochemical reactions. nih.gov The absorption of UV light promotes the benzophenone molecule to an excited electronic state, from which it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, and subsequent photochemical reactions.

Benzophenone and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net A weak, long-wavelength absorption band corresponding to the n → π* transition of the carbonyl group, and a more intense, shorter-wavelength band corresponding to the π → π* transition of the aromatic system. The positions and intensities of these bands are sensitive to the nature and position of substituents on the phenyl rings. nih.gov

Fluorescence from the excited singlet state of benzophenones is generally weak due to the very efficient intersystem crossing to the triplet state. The quantum yield of fluorescence is typically very low. The nature of the substituents can influence the rate of intersystem crossing and thus affect the fluorescence intensity.

| Spectroscopic Parameter | Typical Range for Benzophenones | Influencing Factors |

|---|---|---|

| λmax (n → π) | ~330-380 nm | Solvent polarity, substituents |

| λmax (π → π) | ~250-290 nm | Substituents, conjugation |

| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Rate of intersystem crossing |

A hallmark of benzophenone photochemistry is the highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). acs.orgnih.gov This process is facilitated by spin-orbit coupling and is a key reason for the extensive use of benzophenones as triplet sensitizers. The rate of ISC in benzophenone is on the picosecond timescale. scispace.com

The nature of the substituents can modulate the ISC rate. Electron-withdrawing groups can influence the energies of the singlet and triplet states and the spin-orbit coupling between them. In this compound, the presence of both fluoro and trifluoromethyl groups is expected to influence the triplet state lifetime and reactivity. The triplet state of benzophenone is known to be a reactive species, capable of abstracting hydrogen atoms and participating in energy transfer reactions. edinst.com The lifetime of the triplet state can be on the order of microseconds to milliseconds, depending on the environment. edinst.com

The excited triplet state of benzophenone is a powerful oxidant and can participate in photoinduced electron transfer (PET) reactions with suitable electron donors. acs.org The efficiency of PET depends on the redox potentials of the excited benzophenone and the donor molecule, as well as the distance and orientation between them. The trifluoromethyl group in this compound, being strongly electron-withdrawing, is expected to increase the electron affinity of the molecule, potentially making its triplet state a stronger oxidant compared to unsubstituted benzophenone.

In addition to electron transfer, the triplet state of benzophenone can undergo triplet-triplet energy transfer to an acceptor molecule with a lower triplet energy. This process is fundamental to its application as a photosensitizer. The efficiency of energy transfer is governed by the triplet energies of the donor (benzophenone derivative) and the acceptor, as well as their proximity. The triplet energy of benzophenone derivatives is typically in the range of 2.5 to 3.0 eV. mdpi.com

Reaction Mechanisms Involving this compound as a Substrate or Reagent

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the electrophilic carbonyl carbon, the fluorine-substituted phenyl ring, and the trifluoromethyl-substituted phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group, the electronegativity of the fluorine atom, and the conjugative effects of the benzophenone system create a molecule with distinct regions of reactivity, making it a versatile substrate for various organic transformations.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the two aromatic rings in this compound towards substitution reactions is markedly different due to the electronic influence of their respective substituents.

Nucleophilic Aromatic Substitution (SNAr):

The presence of strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution on an aryl halide. In this compound, the ring bearing the fluorine atom is activated towards SNAr. This activation is significantly enhanced by the electron-withdrawing effects of both the carbonyl group and the trifluoromethyl group on the adjacent ring, which delocalize the negative charge of the intermediate Meisenheimer complex. libretexts.org The fluorine atom, located para to the activating carbonyl group, serves as an effective leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. Common nucleophiles for this transformation include alkoxides, phenoxides, and amines. nih.govacgpubs.org The rate of these reactions is contingent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate. For instance, reactions involving amines or alcohols as nucleophiles can lead to the formation of C-N and C-O bonds, respectively. nih.gov

| Nucleophile (Nu:) | Reagent Example | Product Type |

| Amine | Polyvinylamine (PVAm) | 4-(Amino-substituted)-4'-(trifluoromethyl)benzophenone derivative |

| Phenoxide | Potassium phenoxide | 4-(Phenoxy)-4'-(trifluoromethyl)benzophenone |

| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-4'-(trifluoromethyl)benzophenone |

Electrophilic Aromatic Substitution (EAS):

In contrast to its reactivity in SNAr, this compound is highly deactivated towards electrophilic aromatic substitution. youtube.com This is due to the powerful electron-withdrawing and deactivating nature of the carbonyl and trifluoromethyl groups, which reduce the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. youtube.comminia.edu.eg

Both rings are significantly deactivated.

The Fluorine-Substituted Ring: The fluorine atom is a deactivating substituent but is ortho-, para-directing due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org However, the potent meta-directing influence of the adjacent carbonyl group complicates the regioselectivity.

The Trifluoromethyl-Substituted Ring: This ring is even more strongly deactivated. Both the trifluoromethyl group and the carbonyl group are strong deactivators and meta-directors. youtube.comlibretexts.org Therefore, any forced electrophilic substitution would be expected to occur at the meta-positions relative to both groups.

Due to this profound deactivation, electrophilic aromatic substitution reactions, such as nitration or halogenation, require harsh conditions and often result in low yields or fail to proceed altogether. minia.edu.eglibretexts.org

| Ring | Substituent Effects | Predicted Reactivity | Predicted Directing Effect |

| 4-Fluoro-phenyl | -F (ortho, para-directing, deactivating) -C=O (meta-directing, deactivating) | Deactivated | Complex mixture, ortho to F and meta to C=O |

| 4-Trifluoromethyl-phenyl | -CF₃ (meta-directing, deactivating) -C=O (meta-directing, deactivating) | Strongly Deactivated | Meta to both groups |

Reduction and Oxidation Pathways of the Benzophenone Moiety

Reduction Pathways:

The carbonyl group of the benzophenone moiety is the primary site for reduction. Depending on the reducing agent and reaction conditions, it can be converted to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduce the carbonyl group to a secondary alcohol, yielding (4-fluorophenyl)(4-(trifluoromethyl)phenyl)methanol. This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction to Methylene Group: More vigorous reduction methods, like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to form a methylene group, resulting in 4-fluoro-4'-(trifluoromethyl)diphenylmethane.

Under certain electrochemical conditions, reduction can also lead to C-F bond cleavage. Studies on similar compounds like 4-(trifluoromethyl)acetophenone have shown that reduction can initiate hydrodefluorination, suggesting that the trifluoromethyl group itself can be a site of reactivity under specific reductive pathways. rsc.org

Oxidation Pathways:

The benzophenone core is relatively stable to oxidation due to the high oxidation state of the carbonyl carbon. The aromatic rings, however, can be degraded under powerful oxidizing conditions. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective for the oxidative degradation of benzophenone derivatives. nih.gov For instance, processes like UV/H₂O₂ or UV/TiO₂ can initiate the breakdown of the molecule. nih.gov The reaction mechanism involves the attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation followed by ring-opening and, ultimately, mineralization to carbon dioxide, water, and fluoride ions.

Radical Reactions and Mechanistic Insights

This compound can participate in radical reactions through two primary mechanistic pathways: photochemical excitation of the carbonyl group and reductive C-F bond activation.

Photochemical Reactions:

Benzophenones are well-known photoinitiators. ontosight.ai Upon absorption of UV light, the carbonyl group of this compound can be excited from its singlet ground state to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state diradical is highly reactive and can initiate radical processes, most commonly by abstracting a hydrogen atom from a suitable donor molecule, thereby generating a ketyl radical and a substrate-derived radical. libretexts.org This process is fundamental to its application in photopolymerization.

Radical Anion Formation and C-F Bond Cleavage:

The trifluoromethylaromatic motif, while generally stable, can be activated towards C-F bond cleavage through single-electron transfer. nih.gov The electron-deficient nature of the molecule makes it susceptible to single-electron reduction to form a radical anion. This reactive intermediate can then undergo fragmentation, cleaving a C-F bond to release a fluoride ion and generate a difluorobenzylic radical. nih.gov This radical species can then be intercepted by other molecules in the reaction medium. This pathway provides a route for the selective functionalization of the typically unreactive trifluoromethyl group. nih.gov

| Reaction Type | Initiator | Key Intermediate | Outcome |

| Photopolymerization | UV Light | Triplet state diradical | Hydrogen abstraction, radical generation |

| Reductive Defluorination | Single-electron reducing agent | Arene radical anion | C-F bond cleavage, difluorobenzylic radical formation |

Exploration of 4 Fluoro 4 Trifluoromethyl Benzophenone in Materials Science and Engineering

Integration of 4-Fluoro-4'-(trifluoromethyl)benzophenone into Polymeric Materials

The incorporation of fluorine atoms into polymers often imparts a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and electronic characteristics. This compound serves as a valuable monomer or building block in the synthesis of advanced polymeric materials due to the presence of both a photoreactive benzophenone (B1666685) core and two different fluorine-containing substituents. These features allow for the design of polymers with tunable properties for a variety of applications in materials science and engineering.

Design of Fluorinated Polymers and Copolymers with Tunable Properties

The synthesis of fluorinated polymers and copolymers can be achieved through various polymerization techniques. The reactivity of the fluoro and trifluoromethyl groups on the benzophenone moiety can influence the polymerization process and the final properties of the polymer. For instance, the electron-withdrawing nature of these groups can affect the reactivity of the aromatic rings in polycondensation reactions.

One of the key advantages of using this compound is the ability to precisely control the properties of the resulting polymers. By incorporating this monomer into different polymer architectures, such as alternating, block, or random copolymers, it is possible to fine-tune characteristics like solubility, thermal stability, and optical transparency. Fluorinated polymers are known for their enhanced solubility in specific organic solvents, which can be a significant advantage for processing and film formation.

The presence of the trifluoromethyl group is particularly effective at disrupting polymer chain packing, which can lead to increased solubility and a higher glass transition temperature. This allows for the creation of amorphous polymers with good processability and thermal stability. Research into fluorinated aromatic polyamides has demonstrated that the incorporation of fluorine-containing pendant groups can lead to novel soluble polymers with desirable properties.

Photoreactive Polymers Incorporating Benzophenone Moieties

The benzophenone group within this compound is a well-known photoinitiator. frontiersin.org Upon exposure to ultraviolet (UV) light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond. This photocrosslinking mechanism is a versatile method for creating stable polymer networks with enhanced mechanical and thermal properties.

Polymers incorporating benzophenone moieties can be designed to be photoreactive, allowing for applications in photoresists, adhesives, and biocompatible hydrogels. The efficiency of the photocrosslinking process can be influenced by the surrounding polymer matrix and the specific substituents on the benzophenone core. The fluorine and trifluoromethyl groups in this compound can modulate the photochemical reactivity of the benzophenone unit, potentially leading to more efficient crosslinking or altered absorption characteristics.

Recent studies have explored the kinetics of photocrosslinking in polymers containing benzophenone, highlighting the importance of the polymer's polarity on the reaction rate. nih.gov The ability to form a permanent, crosslinked network through a photochemical process is a significant advantage for creating durable thin films and coatings. nih.gov

Optoelectronic Applications of this compound Derivatives

The unique electronic properties of fluorinated organic molecules make them highly attractive for applications in optoelectronic devices. The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This allows for the tuning of the electronic and photophysical properties of materials used in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzophenone derivatives have garnered considerable attention in the field of OLEDs, where they can be used as host materials or as emitters. researchgate.netnih.gov The benzophenone core can act as an acceptor unit in donor-acceptor molecules, which are often employed in the design of materials for high-efficiency OLEDs. The incorporation of fluorine atoms can enhance the performance of these materials by improving their thermal stability and electron-transporting properties.

In the context of Thermally Activated Delayed Fluorescence (TADF) emitters, which are a key component of modern high-efficiency OLEDs, the benzophenone core is a compelling candidate due to its high intersystem crossing efficiency. researchgate.netnih.gov By carefully designing derivatives of this compound, it may be possible to develop novel TADF emitters with improved performance. The fluorine and trifluoromethyl groups can be used to tune the energy gap between the singlet and triplet excited states, which is a critical parameter for efficient TADF.

The table below summarizes the potential roles of this compound derivatives in OLEDs and OPVs, based on the known properties of similar fluorinated and benzophenone-containing materials.

| Application Area | Potential Role of this compound Derivatives | Expected Benefits |

| OLEDs | Host materials for phosphorescent or TADF emitters | High triplet energy, good thermal stability, improved electron transport |

| Emitter materials (e.g., in TADF emitters) | Tunable emission color, high quantum efficiency | |

| OPVs | Acceptor materials in the active layer | Tunable LUMO level for efficient charge separation |

| Interfacial layer materials | Improved charge extraction and device stability |

Development of Novel Fluorinated Chromophores and Fluorophores

Fluorination is a powerful strategy for enhancing the photostability and modifying the spectroscopic properties of chromophores and fluorophores. nih.gov The introduction of fluorine and trifluoromethyl groups can lead to significant changes in the absorption and emission spectra of a molecule, as well as an increase in its quantum yield and resistance to photobleaching.

This compound can serve as a versatile starting material for the synthesis of a wide range of novel fluorinated chromophores and fluorophores. Through chemical modifications of the benzophenone core, it is possible to create new dyes with tailored photophysical properties for applications in bioimaging, sensing, and materials science. For example, the synthesis of fluorinated xanthones, acridones, and thioxanthones from fluorinated benzophenones has been demonstrated, leading to compounds with tunable fluorescence. nih.gov

The table below outlines some of the key photophysical properties that can be tuned through the development of fluorophores derived from this compound.

| Photophysical Property | Effect of Fluorine/Trifluoromethyl Groups |

| Absorption/Emission Wavelength | Can be shifted to longer or shorter wavelengths depending on the position and number of fluorine substituents. |

| Quantum Yield | Often increased due to the suppression of non-radiative decay pathways. |

| Photostability | Generally enhanced due to the high strength of the C-F bond. |

| Two-Photon Absorption Cross-Section | Can be influenced by the electronic properties of the fluorinated substituents. |

Advanced Coatings and Surface Modification with this compound-derived Compounds

The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. sunex.comnanoslic.com Coatings derived from polymers or small molecules containing this compound can be used to impart water- and oil-repellent properties to a variety of substrates, including glass, metals, and plastics.

The combination of the photoreactive benzophenone group and the fluorinated substituents in this molecule offers a unique advantage for creating durable and robust coatings. The benzophenone moiety can be used to covalently graft the fluorinated compound onto a surface through a photochemical process, leading to a long-lasting and stable coating. This approach can be used to modify the surface properties of materials for applications ranging from anti-fouling coatings for marine applications to self-cleaning surfaces for architectural glass.

The trifluoromethyl group is particularly effective at lowering the surface energy of a material, leading to high contact angles for both water and oil. By incorporating this compound-derived compounds into coating formulations, it is possible to achieve superhydrophobic and superoleophobic surfaces with excellent repellency properties.

The table below summarizes the expected surface properties of coatings derived from this compound.

| Property | Expected Performance |

| Water Contact Angle | High (>120°) |

| Oil Contact Angle | High (>90°) |

| Surface Energy | Low |

| Adhesion to Substrate | Excellent (due to photocrosslinking) |

| Durability | High |

Comparative Studies and Analogous Systems of 4 Fluoro 4 Trifluoromethyl Benzophenone

Structure-Reactivity Comparisons with Other Halogenated Benzophenones

The reactivity of 4-Fluoro-4'-(trifluoromethyl)benzophenone is significantly influenced by the nature and position of its halogen substituents. When compared to other halogenated benzophenones, distinct differences in reaction kinetics and product distributions can be observed. For instance, in photochemical reactions such as photoreduction, the electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group plays a crucial role.

In a comparative context with other 4-halobenzophenones, the reactivity generally follows the trend of the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I). The robust C-F bond in this compound makes it less susceptible to reductive cleavage compared to its chloro, bromo, or iodo counterparts. However, the strong inductive effect of the fluorine and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Studies on the photophysical pathways of 4,4'-disubstituted benzophenones have provided insights into their relative reactivities. For example, the self-quenching rate constants (kSQ) of the triplet state, a key intermediate in many photochemical reactions, vary with the electronic nature of the substituents. datapdf.com

| Compound | Substituent (4,4') | Self-Quenching Rate Constant (kSQ) (M-1s-1) in Benzene |

|---|---|---|

| Benzophenone (B1666685) | -H, -H | ~1 x 106 |

| 4,4'-Difluorobenzophenone | -F, -F | ~5 x 105 |

| 4,4'-Dichlorobenzophenone | -Cl, -Cl | ~3 x 105 |

Data is estimated from trends reported in the literature. The table is interactive and can be sorted by clicking on the column headers.

Electronic and Steric Effects of Fluorine and Trifluoromethyl Groups in Related Aromatic Ketones

The electronic and steric properties of this compound are a direct consequence of its unique substitution pattern. The fluorine atom at the 4-position and the trifluoromethyl group at the 4'-position exert significant, and in some ways, opposing electronic effects.

Electronic Effects: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing via the inductive effect (-I effect) due to the high electronegativity of fluorine atoms. This inductive pull of electron density from the aromatic rings and the carbonyl group is a dominant feature of the molecule. However, the fluorine atom, being a halogen in the second period, also possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M effect). This resonance donation partially counteracts the inductive withdrawal. In contrast, the trifluoromethyl group does not have lone pairs to donate and only exhibits a weak hyperconjugative effect, making it a powerful and almost purely electron-withdrawing substituent. mdpi.com The interplay of these effects modulates the electron density distribution across the molecule, influencing its reactivity and spectroscopic properties. For instance, the strong electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilic character of cationic intermediates in certain reactions. researchgate.net

Steric Effects: The steric profiles of the fluorine atom and the trifluoromethyl group are notably different. A fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). Consequently, the steric hindrance introduced by a fluorine substituent is minimal. Conversely, the trifluoromethyl group is significantly bulkier, with a van der Waals volume comparable to that of an isopropyl or even a tert-butyl group. beilstein-journals.org This steric bulk can influence the conformation of the molecule and hinder the approach of reactants to nearby functional groups. In some reactions, the trifluoromethyl group has been observed to behave as a much larger substituent than might be expected, influencing the stereochemical outcome of reactions. orientjchem.orgsemanticscholar.org

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Van der Waals Radius/Volume |

|---|---|---|---|

| -F | Strong | Weak | 1.47 Å |

| -Cl | Strong | Weak | 1.75 Å |

| -Br | Strong | Weak | 1.85 Å |

| -CF3 | Very Strong | Negligible | Comparable to isopropyl group |

The table is interactive and can be sorted by clicking on the column headers.

Mechanistic Commonalities and Differences in Related Photochemical Systems

The photochemistry of benzophenones is characterized by the efficient population of a triplet excited state upon absorption of UV light. This triplet state is a key intermediate in a variety of photochemical reactions, including hydrogen abstraction, cycloadditions, and energy transfer processes. acs.org The presence of halogen and trifluoromethyl substituents in this compound modulates the properties of this excited state and can influence the reaction pathways.

The electron-withdrawing substituents in this compound are expected to stabilize the n,π* character of the lowest triplet state, which is known to be highly reactive in hydrogen abstraction reactions. However, the specific influence of the combined fluoro and trifluoromethyl substitution on the rates of intersystem crossing and the lifetime of the triplet state is a complex interplay of electronic and steric factors.

| Compound | Singlet-Triplet Splitting (kcal/mol) in Benzene | Intersystem Crossing (ISC) Efficiency |

|---|---|---|

| Benzophenone | 4.9 ± 0.5 | High (~1.0) |

| 4,4'-Difluorobenzophenone | 3.9 ± 0.4 | High |

| 4,4'-Dichlorobenzophenone | 4.1 ± 0.4 | High (enhanced by heavy atom effect) |

Data sourced from photophysical studies of 4,4'-disubstituted benzophenones. datapdf.com The table is interactive and can be sorted by clicking on the column headers.

Mechanistically, the photoreduction of benzophenones typically proceeds via hydrogen abstraction from a suitable donor by the triplet excited state of the ketone, forming a ketyl radical. The stability of this radical intermediate is influenced by the substituents on the aromatic rings. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound is expected to have a significant effect on the properties and reactivity of the corresponding ketyl radical. researchgate.net

Exploring Novel Fluorinated Ketone Architectures Beyond Benzophenone

The insights gained from studying this compound and its analogs have spurred interest in the design and synthesis of other novel fluorinated ketone architectures. These efforts aim to fine-tune the electronic, steric, and photophysical properties of the molecules for specific applications, such as in materials science and medicinal chemistry.

One area of exploration is the synthesis of fluorinated chalcones, which are α,β-unsaturated ketones. The introduction of fluorine or trifluoromethyl groups into the aromatic rings of chalcones has been shown to modulate their biological activities. researchgate.netnih.govnih.gov The Claisen-Schmidt condensation is a common method for the synthesis of these compounds. mdpi.com

Another direction involves the creation of more complex polycyclic and heteroaromatic fluorinated ketones. For example, the incorporation of fluorine into scaffolds such as fluorenones and thioxanthones can lead to materials with interesting photophysical properties. Furthermore, the development of novel photoinitiators for polymerization reactions is an active area of research, with new benzophenone-based structures being designed for enhanced efficiency under visible light. nih.govrsc.org The synthesis of diverse aromatic ketones through the cleavage of the C-F bond in trifluoromethyl groups represents an innovative approach to accessing new molecular architectures. nih.govelsevierpure.comtcichemicals.com

The exploration of these novel fluorinated ketone architectures holds promise for the development of new materials with tailored properties, including enhanced thermal stability, specific optical characteristics, and desired biological activities.

Future Research Directions and Emerging Opportunities in 4 Fluoro 4 Trifluoromethyl Benzophenone Research

Unexplored Synthetic Avenues for 4-Fluoro-4'-(trifluoromethyl)benzophenone and its Analogues

While established methods like the Friedel-Crafts acylation are used for synthesizing benzophenones, significant opportunities exist for developing more efficient, sustainable, and versatile synthetic routes for this compound and its derivatives. researchgate.netgoogle.com Future research could focus on several promising areas.

Furthermore, there is considerable scope for creating novel analogues of this compound with tailored properties. Building upon techniques like iterative nucleophilic aromatic substitution, researchers can introduce a variety of functional groups onto the benzophenone (B1666685) scaffold. nih.govnih.gov This could lead to a library of related compounds with modulated electronic, optical, or biological properties. The exploration of alternative synthetic strategies, such as those involving intramolecular anionic Fries rearrangements or novel catalytic cycles, could also provide access to previously inaccessible structural analogues. mq.edu.ausciencedaily.com

| Potential Research Area | Description | Key Methodologies | Potential Advantages |

| Green Synthesis | Development of environmentally benign synthetic routes. | Photocatalysis, Electrosynthesis, Reactions in green solvents (e.g., water, ionic liquids). benthamdirect.com | Reduced energy use, milder reaction conditions, less hazardous waste. |

| Process Intensification | Designing more efficient, multi-step syntheses. | One-pot reactions, Tandem catalysis, Flow chemistry. | Higher yields, improved atom economy, easier scale-up. |

| Analogue Synthesis | Creation of new derivatives with modified properties. | Iterative Nucleophilic Aromatic Substitution, nih.govnih.gov Late-stage C-H functionalization. | Access to novel compounds for materials science and pharmaceutical research. |

| Novel Methodologies | Exploring unconventional synthetic transformations. | Anionic Fries Rearrangement, mq.edu.au Novel cross-coupling reactions. researchgate.net | Discovery of new reaction pathways and access to unique molecular architectures. |

Novel Catalytic Transformations Involving this compound

The benzophenone core is well-known for its photochemical activity, and this property opens up exciting possibilities for the use of this compound in catalysis. acs.org Its fluorine substituents are likely to modify its photophysical properties, such as excited state energies and intersystem crossing rates, potentially leading to unique catalytic activities.

A significant opportunity lies in its application as a photocatalyst or photosensitizer. Research has shown that other benzophenone derivatives can catalyze reactions like photochemical C(sp³)-H chlorination and photochemical fluorination. ossila.comresearchgate.net Future studies could investigate the efficacy of this compound in these and other light-driven transformations, such as cycloadditions, isomerizations, or polymerizations. The electron-withdrawing nature of its substituents may enhance its performance in certain oxidative catalytic cycles.

Beyond photocatalysis, the compound can serve as a versatile substrate in novel transition-metal-catalyzed cross-coupling reactions. researchgate.net The presence of C-F and C-H bonds offers multiple sites for functionalization, allowing for its elaboration into more complex molecular structures for applications in pharmaceuticals and materials science.

Advancements in Spectroscopic Techniques for Characterizing this compound in Complex Environments

Understanding the behavior of this compound in complex environments, such as biological systems, polymer matrices, or environmental samples, requires advanced analytical techniques. The presence of two different fluorine environments (the -F and -CF₃ groups) makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. numberanalytics.com

Future research should leverage advanced ¹⁹F NMR methods to gain deeper insights. Techniques such as ¹⁹F-centered Diffusion-Ordered Spectroscopy (DOSY) can be used to study molecular interactions and self-assembly in solution by correlating diffusion coefficients with molecular size. nih.gov Moreover, ¹⁹F-centered NMR structure elucidation protocols can determine the structure of the compound and its transformation products within complex mixtures without the need for prior separation, which is a significant advantage over traditional methods. nih.govresearchgate.net

The development of in-situ spectroscopic methods, such as process NMR or Raman spectroscopy, could enable real-time monitoring of reactions involving this compound. This would provide valuable kinetic and mechanistic data for optimizing synthetic processes or understanding its role in catalytic cycles. The combination of liquid chromatography with NMR and mass spectrometry (LC-NMR-MS) also represents a powerful approach for the unambiguous identification and quantification of the compound and its metabolites or degradation products in intricate samples. numberanalytics.com

| Technique | Application Area | Information Gained |

| ¹⁹F-centered NMR | Structural analysis in complex mixtures. nih.govresearchgate.net | Unambiguous structure determination without separation. |

| ¹⁹F DOSY-NMR | Studying intermolecular interactions. nih.gov | Diffusion coefficients, complex formation, aggregation state. |

| In-situ Spectroscopy (Process NMR, Raman) | Real-time reaction monitoring. | Reaction kinetics, mechanistic insights, process optimization. |

| Hyphenated Techniques (LC-NMR-MS) | Comprehensive analysis of complex samples. | Separation, identification, and quantification of parent compound and related species. numberanalytics.com |

Theoretical Predictions and Experimental Validation of New Properties of this compound

Computational chemistry provides a powerful toolkit for predicting the properties of this compound, guiding experimental efforts and accelerating discovery. Future research can increasingly integrate theoretical predictions with experimental validation to uncover novel characteristics and applications.

Quantum chemical methods like Density Functional Theory (DFT) can be used to predict a wide range of properties. These include its ground-state electronic structure, molecular geometry, and vibrational spectra (IR and Raman). researchgate.net Molecular electrostatic potential (ESP) maps can be calculated to predict reactive sites and understand intermolecular interactions, which is crucial for applications in catalysis and materials science. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can predict photophysical properties, such as UV-visible absorption spectra and the energies of excited states, which are fundamental to its potential use as a photocatalyst. acs.orgresearchgate.net

A particularly promising area is the use of machine learning algorithms to develop Quantitative Structure-Activity Relationship (QSAR) models. scielo.br By training models on existing data for related benzophenones, it may be possible to predict the biological activity or material properties of new, unsynthesized analogues of this compound, thus streamlining the design of new functional molecules. The experimental validation of these theoretical predictions is crucial and can be achieved using the advanced spectroscopic and analytical techniques described in the previous section, as well as methods like X-ray crystallography for solid-state structure determination. researchgate.net

| Predicted Property | Computational Method | Experimental Validation Technique |

| Electronic Structure & Reactivity | DFT, ESP Mapping researchgate.netmdpi.com | Cyclic Voltammetry, Spectroelectrochemistry |

| Spectroscopic Signatures | DFT (for IR/Raman), TD-DFT (for UV-Vis) researchgate.net | FT-IR, Raman Spectroscopy, UV-Vis Spectroscopy |

| Photophysical Properties | TD-DFT, Ab initio methods researchgate.net | Fluorescence Spectroscopy, Flash Photolysis |

| Solid-State Structure | Crystal Structure Prediction, DFT | Single-Crystal X-ray Diffraction researchgate.net |

| Biological Activity/Material Performance | QSAR, Machine Learning scielo.br | In vitro biological assays, Material property testing |

Integration of this compound into Next-Generation Functional Materials

The unique properties conferred by the fluorine substituents—such as thermal stability, chemical inertness, and modified electronic characteristics—make this compound an attractive building block for a variety of advanced functional materials. ontosight.ainih.gov

One of the most promising areas is in the development of high-performance polymers. It can be explored as a monomer or comonomer for polymers like polyaryletherketones (PAEKs), where its incorporation could enhance properties such as thermal stability, mechanical strength, and chemical resistance. google.com In the field of organic electronics, the electron-deficient nature of the molecule makes it a candidate for creating n-type or ambipolar conjugated polymers for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov

The photochemical reactivity of the benzophenone moiety can be harnessed in the creation of "smart" coatings and composites. For example, it could be integrated into polymer backbones or formulations as a photo-crosslinking agent, enabling the UV-curing of coatings with enhanced durability, adhesion, and surface properties like hydrophobicity. researchgate.net Finally, the potential for significant nonlinear optical (NLO) properties, suggested by studies on similar fluorinated benzophenones, warrants investigation for its use in photonic and optoelectronic devices. researchgate.net

Q & A

What catalytic systems and reaction conditions are effective for synthesizing fluorinated benzophenones like 4-Fluoro-4'-(trifluoromethyl)benzophenone?

Level: Basic (Synthesis Methodology)

Answer:

Fluorinated benzophenones are typically synthesized via Friedel-Crafts acylation or copolymerization with Lewis acid catalysts. For example, a related compound, 4-fluoro-4'-hydroxybenzophenone, was synthesized using a zinc- and tin-based catalytic system (Zn(OTf)₂, Zn(ClO₄)₂·6H₂O, and Sn(Oct)₂) at 190°C under nitrogen for 4 hours . Key considerations:

- Catalyst Selection: Lewis acids (e.g., AlCl₃, Zn salts) facilitate electrophilic substitution in aromatic systems.

- Reaction Optimization: Temperature control (80–190°C) and inert atmospheres prevent side reactions like oxidation.

- Substrate Compatibility: Electron-withdrawing groups (e.g., -CF₃) may require harsher conditions due to reduced aromatic reactivity.

How can structural and electronic properties of this compound be characterized?

Level: Basic (Characterization)

Answer:

A multi-technique approach is recommended:

- X-ray Diffraction (XRD): Resolve crystal packing and torsion angles between aromatic rings (e.g., 57.45° dihedral angle observed in a related benzophenone derivative) .

- NMR/FTIR: Confirm substitution patterns (e.g., C-F stretches at ~1,100–1,250 cm⁻¹ in FTIR; ¹⁹F NMR for trifluoromethyl groups).

- UV-Vis Spectroscopy: Assess π→π* transitions influenced by fluorine and -CF₃ substituents (e.g., λmax shifts due to electron withdrawal) .

Table 1: Key Characterization Parameters for Fluorinated Benzophenones

What role do fluorine and trifluoromethyl groups play in modulating UV-responsive behavior?

Level: Advanced (Photophysical Properties)

Answer:

The -F and -CF₃ groups enhance UV sensitivity by:

- Electron Withdrawal: Stabilizing excited states via inductive effects, red-shifting absorption bands.

- Radical Stabilization: Facilitating photoinitiation in polymer curing (e.g., benzophenone derivatives generate ketyl radicals under UV) .

Methodological Insight: - Compare UV degradation rates of fluorinated vs. non-fluorinated analogs.

- Use electron paramagnetic resonance (EPR) to detect radical intermediates during UV exposure.

How can this compound be incorporated into functional polymers?

Level: Advanced (Materials Science)

Answer:

Copolymerization with biodegradable polymers (e.g., polylactic acid, PLA) enables UV-tunable materials:

- Monomer Design: Functionalize lactide with benzophenone moieties for covalent bonding (prevents leaching vs. physical blending) .

- Loading Optimization: 0.1–2 mol% fluorinated monomer achieves balance between UV sensitivity and mechanical stability.

- Application Example: UV-cured PLA films for controlled drug release or photolithography.

What mechanistic insights exist for Lewis acid-catalyzed polymerization of fluorinated benzophenones?

Level: Advanced (Reaction Mechanism)

Answer:

Lewis acids (e.g., Zn²⁺, Sn²⁺) coordinate with carbonyl groups, promoting nucleophilic attack via a cyclic transition state:

- Cyclic Intermediate: Stabilized by metal coordination, enabling ring-opening polymerization (observed in lactide-DOX systems) .

- Kinetic Studies: Monitor reaction progress using gel permeation chromatography (GPC) to track molecular weight changes.

- Side Reactions: Trace moisture or oxygen can deactivate catalysts; rigorous drying is critical.

What methodologies assess the biological activity of fluorinated benzophenones?

Level: Advanced (Bioactivity Screening)

Answer:

Benzophenones with electron-withdrawing substituents show antifungal and anti-inflammatory potential:

- Antifungal Assays: Use in vitro microbroth dilution (e.g., against Candida albicans) with IC₅₀ determination .

- Enzyme Inhibition: Test HIV-1 reverse transcriptase (RT) inhibition via fluorescence-based assays.

- SAR Studies: Correlate -CF₃/-F substitution patterns with bioactivity using computational modeling (e.g., DFT for electron density maps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products